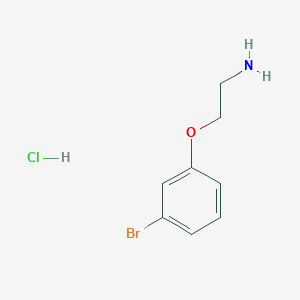

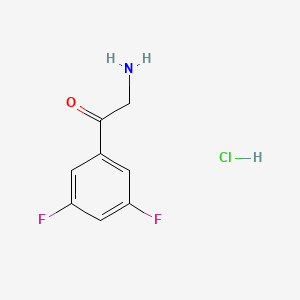

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Overview

Description

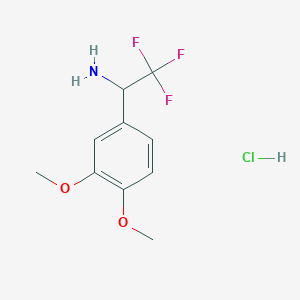

The compound “2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride” is a novel compound that has been identified as an inhibitor of alpha-kinase 1 (ALPK1) . ALPK1 is an intracytoplasmic serine threonine protein kinase that plays an important role in activating the innate immune response to bacteria .

Synthesis Analysis

The synthesis of this compound involves the use of starting materials, building blocks, reagents, acids, bases, dehydrating agents, solvents, and catalysts that are either commercially available or can be produced by organic synthesis methods known to one of ordinary skill in the art .Molecular Structure Analysis

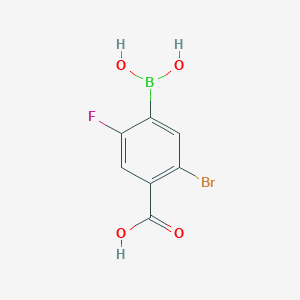

The molecular structure of “2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride” is complex and involves a number of different elements. The compound is represented by a specific formula, with various subembodiments described in the patent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of hydrogen chloride, acetic acid, sodium nitrite, and copper (I) chloride in water . The reaction conditions and yield are also specified in the patent .Scientific Research Applications

Polymer Development and Characterization

A study focused on the synthesis and characterization of novel fluorinated aromatic diamine monomers and fluorine-containing polyimides. These materials exhibited good thermal stability, outstanding mechanical properties, and were soluble in many polar organic solvents. Such polyimides may have potential applications in various industries due to their physical properties (Yin et al., 2005).

Synthesis and Structural Analysis

Research on 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a substance structurally related to the chemical , focused on its synthesis, identification, and analysis using various analytical techniques. While this research is specific to a related chemical, it sheds light on the methods and approaches that could be relevant for the study and application of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (Power et al., 2015).

Complex Formation and Spectroscopic Studies

A study on mono- and dinuclear Ni(II) complexes involving quinazoline-type ligands, including structures related to 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride, provided insights into the synthesis, spectroscopic, electrochemical, thermal, and antimicrobial studies of these complexes. Such research highlights the potential of these compounds in fields like materials science and bioactive materials (Chai et al., 2017).

Photoinitiating Systems for 3D Printing

Research involving the use of 3-hydroxyflavone and N-phenylglycine in photoinitiating systems suggests potential applications in 3D printing and the synthesis of photocomposites. The study underscores the use of safer compounds in these systems, which could have implications for the development of new materials and manufacturing processes (Mousawi et al., 2018).

Mechanism of Action

Mode of Action

It is known that this compound inhibits the release and/or synthesis of β-amyloid peptide . β-amyloid peptide is a key player in the pathogenesis of Alzheimer’s disease, and its accumulation in the brain is believed to lead to the disease .

Biochemical Pathways

Given its inhibitory effect on β-amyloid peptide, it is likely that it affects the amyloidogenic pathway, which leads to the production and accumulation of β-amyloid peptide .

Result of Action

The inhibition of β-amyloid peptide release and/or synthesis by 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride could potentially have utility in treating Alzheimer’s disease . By reducing the levels of β-amyloid peptide, this compound could help to alleviate the symptoms of Alzheimer’s disease and slow its progression .

properties

IUPAC Name |

2-amino-1-(3,5-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDKKHFIJCGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

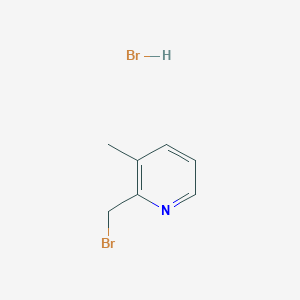

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

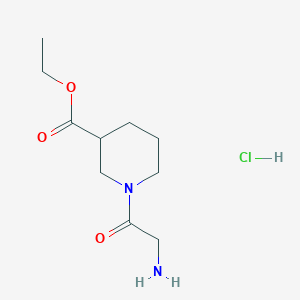

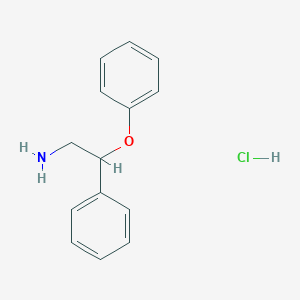

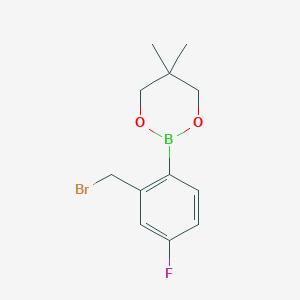

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)

![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)